

# Application of Influenza NP (383-391) Peptide in Influenza Vaccine Research

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## Compound of Interest

Compound Name: CEF8, Influenza Virus NP (383-391)

Cat. No.: B2424107

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## Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

### Introduction

The influenza A virus nucleoprotein (NP) is a highly conserved internal antigen, making it a key target for the development of universal influenza vaccines that can elicit broad, cross-protective immunity against various influenza strains.[1][2] Within the nucleoprotein, the peptide spanning amino acids 383-391, with the sequence SRYWAIRTR, has been identified as an immunodominant cytotoxic T lymphocyte (CTL) epitope, particularly in individuals expressing the HLA-B\*2705 allele.[3][4][5][6] This peptide is crucial for inducing robust CD8+ T-cell responses, which are vital for clearing virus-infected cells.[4][7] Understanding the application of the NP (383-391) peptide is essential for researchers developing T-cell-based influenza vaccines. These application notes provide an overview of its use, quantitative data from relevant studies, and detailed experimental protocols.

## Data Presentation

The following tables summarize quantitative data from studies investigating the immunogenicity and recognition of the Influenza NP (383-391) peptide.

Table 1: In Vitro T-Cell Responses to NP (383-391) Peptide

Assay Type	Cell Type	Stimulant	Result	Reference
Intracellular IFN- $\gamma$ Staining	PBMC from HLA-B2705+ donors	Influenza A virus (with NP 383-391)	Increased proportion of virus-specific CD8+ IFN- $\gamma$ + T cells	[3][4]
Intracellular IFN- $\gamma$ Staining	PBMC from HLA-B2705+ donors	Influenza A virus (mutated NP 383-391)	Lower proportion of virus-specific CD8+ T cells	[3][4]
ELISPOT	PBMC from healthy adults	Conserved NP (383-391) peptide	Stimulation of IFN- $\gamma$ producing cells	[8]
Cytotoxicity Assay	CD8+ T-cell line specific to NP (383-391)	Target cells pulsed with Trivalent Inactivated Vaccine (TIV)	$\geq 20\%$ specific lysis	[9]

Table 2: CTL Recognition and Lysis of Target Cells

Effector Cells	Target Cells	Peptide/Virus	Specific Lysis (%)	Reference
NP/B27 CTL clone	HLA-B*2705+ BLCL	SRYWAIRTR peptide	High	<a href="#">[5]</a>
NP/B27 CTL clone	Target cells infected with influenza virus A/NL/94-384R (contains original epitope)	N/A	High	<a href="#">[4]</a>
NP/B27 CTL clone	Target cells infected with influenza virus A/NL/94-384G (contains mutated epitope)	N/A	No recognition	<a href="#">[4]</a>
Flu 383-391-specific CTL lines	HLA-B27-restricted cells transduced with TAT-NpFlu	N/A	Significant lysis	<a href="#">[10]</a>
CD8+ T-cell line 1-1	Autologous target cells infected with TIV Vaccine 1	N/A	~17%	<a href="#">[11]</a>
CD8+ T-cell line 1-1	Autologous target cells infected with TIV Vaccine 3	N/A	~1.2%	<a href="#">[11]</a>

## Experimental Protocols

Detailed methodologies for key experiments involving the Influenza NP (383-391) peptide are provided below.

## Protocol 1: In Vitro Stimulation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the stimulation of PBMCs with the NP (383-391) peptide to expand peptide-specific T cells for subsequent analysis.

### Materials:

- Ficoll-Paque
- RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin-streptomycin, and 2-mercaptoethanol
- Influenza NP (383-391) peptide (SRYWAIRTR)
- Recombinant human IL-2
- PBMCs isolated from HLA-B\*2705 positive donors

### Procedure:

- Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
- Wash the isolated PBMCs twice with RPMI 1640 medium.
- Resuspend the cells to a final concentration of  $2 \times 10^6$  cells/mL in complete RPMI 1640 medium.
- Add the NP (383-391) peptide to the cell suspension at a final concentration of 1-10  $\mu\text{g/mL}$ .
- Incubate the cells at 37°C in a 5% CO<sub>2</sub> incubator.
- On day 3, add recombinant human IL-2 to a final concentration of 20 U/mL.
- Continue to culture the cells for 10-14 days, adding fresh medium with IL-2 every 3-4 days.
- After the culture period, the expanded T cells can be used in various functional assays such as ELISPOT or cytotoxicity assays.[\[8\]](#)

## Protocol 2: Chromium-51 ( $^{51}\text{Cr}$ ) Release Cytotoxicity Assay

This assay measures the ability of CTLs to lyse target cells presenting the NP (383-391) peptide.

Materials:

- Effector cells (e.g., NP 383-391 specific CTL clone)
- Target cells (e.g., HLA-B\*2705-positive B-lymphoblastoid cell lines - BLCLs)
- Influenza NP (383-391) peptide
- Sodium Chromate ( $^{51}\text{Cr}$ )
- Complete RPMI 1640 medium
- 96-well U-bottom plates
- Gamma counter

Procedure:

- Target Cell Labeling:
  - Resuspend  $1 \times 10^6$  target cells in 100  $\mu\text{L}$  of medium.
  - Add 100  $\mu\text{Ci}$  of  $^{51}\text{Cr}$  and incubate for 1-2 hours at  $37^\circ\text{C}$ , mixing every 30 minutes.
  - Wash the labeled target cells three times with medium to remove excess  $^{51}\text{Cr}$ .
  - Resuspend the cells to  $1 \times 10^5$  cells/mL.
- Peptide Pulsing:
  - Incubate the labeled target cells with the NP (383-391) peptide (final concentration 1-10  $\mu\text{M}$ ) for 1 hour at  $37^\circ\text{C}$ .[\[12\]](#)

- Assay Setup:
  - Plate  $1 \times 10^4$  labeled and peptide-pulsed target cells per well in a 96-well U-bottom plate.
  - Add effector cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
  - For spontaneous release, add medium only to target cells.
  - For maximum release, add 5% Triton X-100 to target cells.
- Incubation and Measurement:
  - Centrifuge the plate at  $200 \times g$  for 3 minutes and incubate for 4 hours at  $37^\circ\text{C}$ .[\[13\]](#)
  - After incubation, centrifuge the plate again and collect 100  $\mu\text{L}$  of supernatant from each well.
  - Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
- Calculation of Specific Lysis:
  - Percent specific lysis =  $\frac{(\text{Experimental release} - \text{Spontaneous release})}{(\text{Maximum release} - \text{Spontaneous release})} \times 100$ .

## Protocol 3: Intracellular Cytokine Staining for IFN- $\gamma$

This protocol is used to identify and quantify NP (383-391) specific T cells based on their production of IFN- $\gamma$  upon stimulation.

Materials:

- Stimulated PBMCs or expanded T cells
- Brefeldin A or Monensin (protein transport inhibitors)
- Anti-CD3 and Anti-CD8 antibodies (fluorochrome-conjugated)
- Fixation/Permeabilization solution

- Anti-IFN- $\gamma$  antibody (fluorochrome-conjugated)
- Flow cytometer

Procedure:

- Restimulation:
  - Restimulate  $1-2 \times 10^6$  PBMCs or T cells with autologous B-LCLs infected with influenza virus or pulsed with the NP (383-391) peptide for 5-6 hours.<sup>[4]</sup>
  - Include a protein transport inhibitor (e.g., Brefeldin A) for the last 4-5 hours of incubation to allow for intracellular cytokine accumulation.
- Surface Staining:
  - Wash the cells and stain with fluorochrome-conjugated anti-CD3 and anti-CD8 antibodies for 30 minutes at 4°C.
- Fixation and Permeabilization:
  - Wash the cells to remove unbound antibodies.
  - Resuspend the cells in a fixation/permeabilization buffer and incubate for 20 minutes at 4°C.
- Intracellular Staining:
  - Wash the cells with permeabilization buffer.
  - Add the fluorochrome-conjugated anti-IFN- $\gamma$  antibody and incubate for 30 minutes at 4°C in the dark.
- Flow Cytometry Analysis:
  - Wash the cells and resuspend in FACS buffer.
  - Acquire the samples on a flow cytometer.

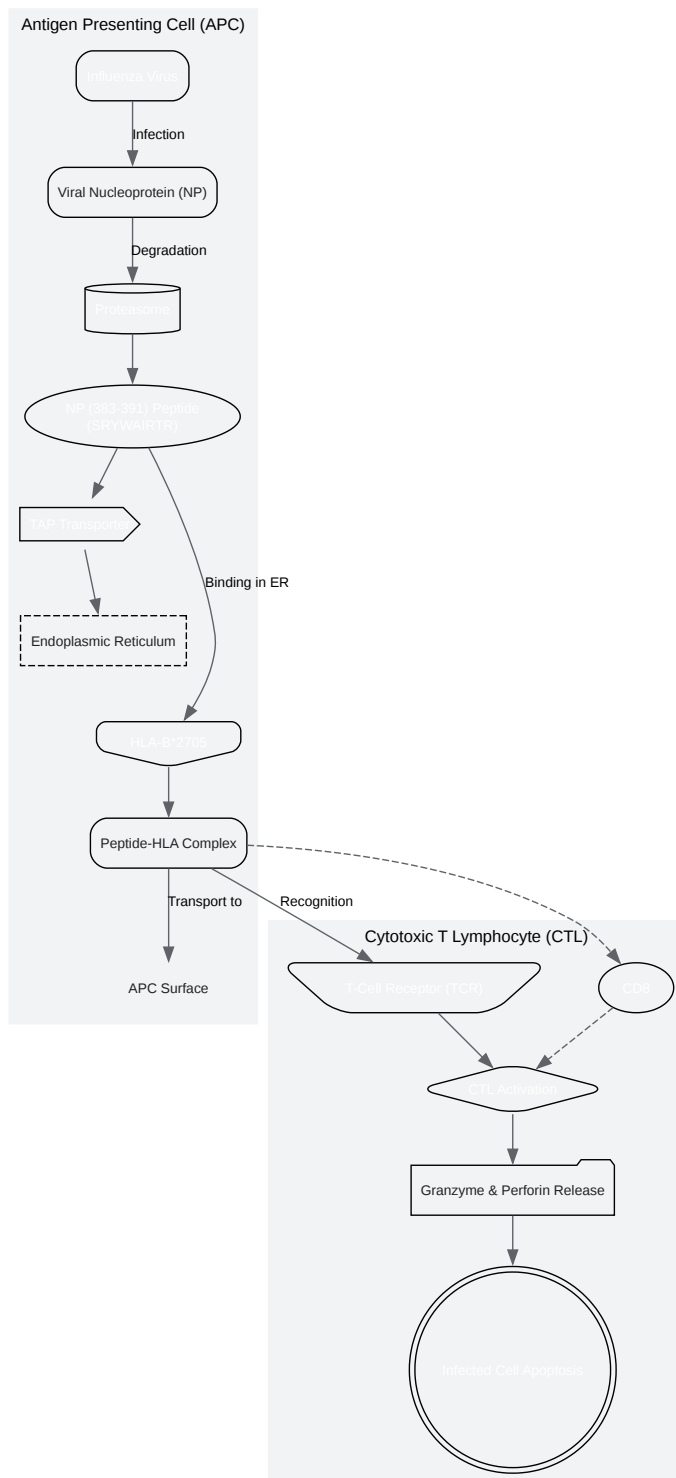
- Analyze the data by gating on the CD3+CD8+ T-cell population and quantifying the percentage of IFN- $\gamma$  positive cells.[\[4\]](#)

## Visualization of Pathways and Workflows

The following diagrams illustrate key processes in the application of the Influenza NP (383-391) peptide in vaccine research.

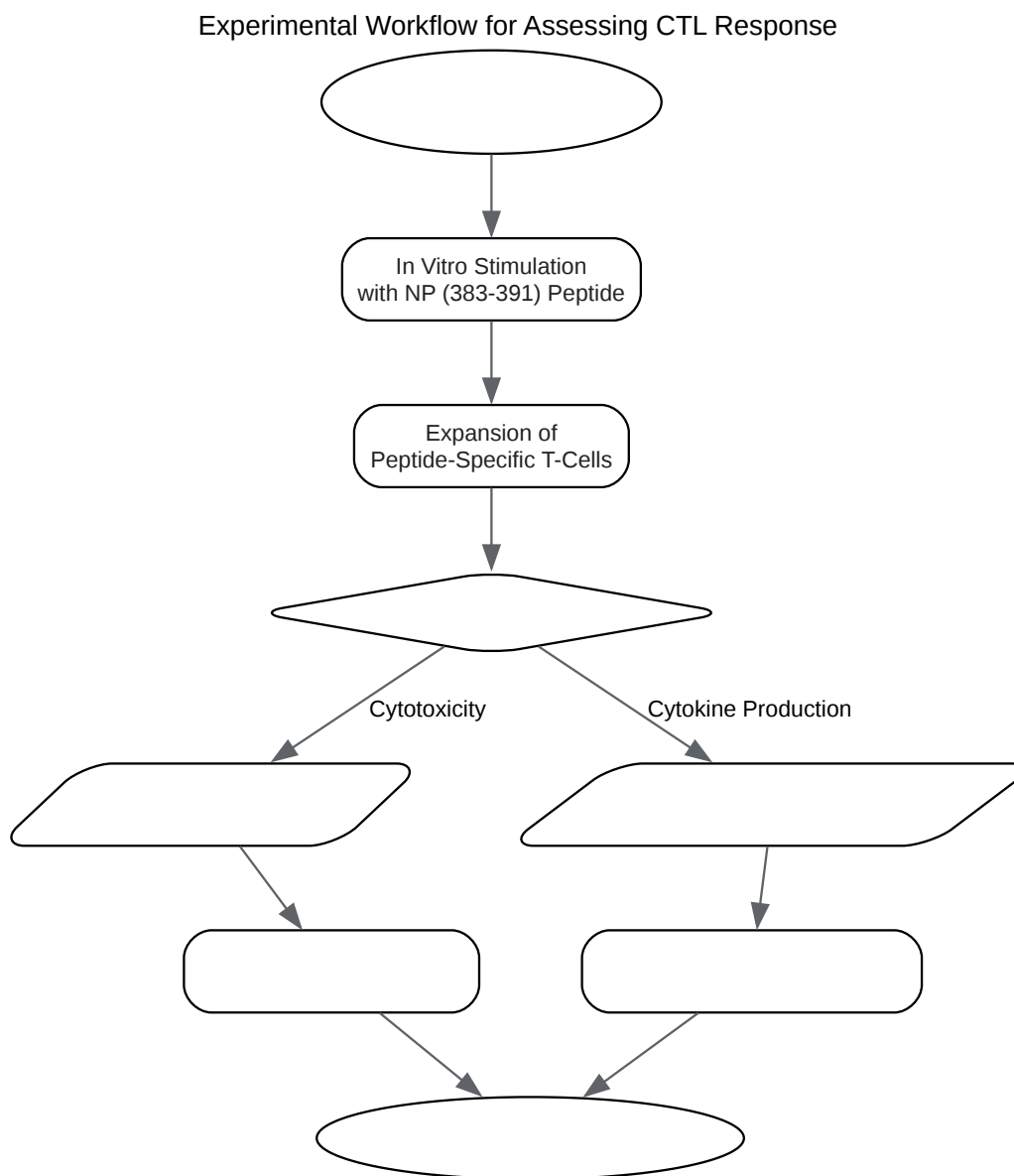


CTL Recognition of Influenza NP (383-391) Epitope



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Caption: CTL recognition of the influenza NP (383-391) epitope presented by HLA-B\*2705 on an infected cell.



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Caption: A typical experimental workflow for evaluating the cytotoxic T-lymphocyte response to the NP (383-391) peptide.

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